2-(Aminooxy)-3-methylbutane-1-thiol
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Overview
Description
2-(Aminooxy)-3-methylbutane-1-thiol is an organic compound that features both an aminooxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methylbutane-1-thiol typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxime ether linkage can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted aminooxy compounds.
Scientific Research Applications
2-(Aminooxy)-3-methylbutane-1-thiol has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-methylbutane-1-thiol involves its ability to form stable oxime linkages with carbonyl groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond . This property makes it useful in various bioconjugation and labeling applications.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an inhibitor of aminobutyrate aminotransferase.
1-Aminooxy-3-aminopropane: An aminooxy analog of histamine, lacking the imidazole group.
Uniqueness
2-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it particularly valuable in synthetic and analytical chemistry.
Properties
Molecular Formula |
C5H13NOS |
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Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(3-methyl-1-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(2)5(3-8)7-6/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
XQSVXWMPFXJLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CS)ON |
Origin of Product |
United States |
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